molecular formula C15H27NO3 B009582 tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 107202-62-0

tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No. B009582
M. Wt: 269.38 g/mol
InChI Key: JRMDRWOEBLIOTE-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate involves enantioselective routes, utilizing asymmetric syn- and anti-aldol reactions to set stereogenic centers. Techniques such as ester-derived Ti-enolate aldol reactions and Evans' diastereoselective syn-aldol reaction have been explored for these syntheses. Thionyl chloride-mediated synthesis, offering simplicity, cost efficiency, and high yield, represents another approach, highlighting the compound's versatility and potential for industrial reliability (Ghosh, Cárdenas, & Brindisi, 2017); (Li, Mei, Gao, Li, Yan, & Che, 2015).

Molecular Structure Analysis

Molecular structure characterization of tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate derivatives has been achieved through various analytical techniques, including 1H NMR spectroscopy and high-resolution mass spectrometry. Single-crystal X-ray diffraction analysis has provided insights into the compound's crystal structure, revealing monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound exhibits a capacity for efficient chiral inversion and neighboring group participation, which are significant in the synthesis of complex molecules. These properties underscore its utility as a versatile intermediate in the synthesis of biologically active compounds and pharmaceuticals (Li et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, have been analyzed through recrystallization and X-ray diffraction studies. These studies provide a foundation for understanding the compound's behavior in various solvents and conditions, which is crucial for its application in synthesis and material science (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties of tert-butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate, including reactivity and stability, have been explored through its involvement in complex reaction mechanisms and transformations. These properties highlight the compound's role as a significant building block in organic synthesis, facilitating the development of novel molecules and materials (Ghosh et al., 2017).

Safety And Hazards

Carbamates, including “tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate”, should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

tert-butyl N-[(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDRWOEBLIOTE-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431251
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate

CAS RN

107202-62-0
Record name tert-Butyl {(1S)-2-cyclohexyl-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((S)-2-cyclohexyl-1-((S)-oxiran-2-yl)ethyl)carbamate
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